molecular formula C22H23N3O3S B3016279 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide CAS No. 1428347-83-4

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B3016279
CAS No.: 1428347-83-4
M. Wt: 409.5
InChI Key: LZCQRPSTCZFLPY-UHFFFAOYSA-N
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Description

N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic chemical compound with the molecular formula C₂₂H₂₃N₃O₃S . This structured naphthamide derivative features a complex architecture consisting of a 1-naphthamide group linked via a methylene bridge to a piperidine ring, which is further substituted with a pyridine-3-sulfonyl moiety. This specific molecular framework suggests potential for interaction with various biological targets. While the specific biological profile of this compound is still under investigation, its structure shares key features with other documented research compounds. Notably, molecules containing the piperidin-4-ylmethyl group have been identified as important scaffolds in medicinal chemistry research. For instance, structurally related 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been reported as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an epigenetic enzyme target of interest in oncology research . The presence of the pyridine-3-sulfonyl group in this compound also aligns with molecular structures explored in other biochemical contexts, such as the development of carbonic anhydrase inhibitors . Researchers may find this compound valuable for probing enzyme interactions, structure-activity relationship (SAR) studies, and as a building block in the design of novel biochemical probes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(21-9-3-6-18-5-1-2-8-20(18)21)24-15-17-10-13-25(14-11-17)29(27,28)19-7-4-12-23-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQRPSTCZFLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is in the treatment of cancer. Research has indicated that compounds with similar structures can inhibit enzymes involved in tumor growth and proliferation. Specifically, this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for cancer cell metabolism and survival.

Case Study: NAMPT Inhibition

A study highlighted in patent WO2012031196A1 discusses the synthesis and application of pyridine-sulfonamide derivatives as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in various cancers. The findings suggest that this compound could be developed as a therapeutic agent targeting NAMPT, potentially leading to reduced tumor growth and improved patient outcomes .

Enzyme Inhibition

The sulfonamide moiety in this compound is known for its ability to inhibit various enzymes, making it a valuable candidate for drug development.

Neuropharmacology

Emerging research suggests that compounds similar to this compound may have neuroprotective effects. The structural features allow for interaction with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Potential Applications

Studies indicate that modifications to the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with protein targets, potentially inhibiting their activity. The piperidine and naphthamide moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Piperidine-Based Analogs

  • Fentanyl Derivatives :
    Compounds such as 2'-fluoroortho-fluorofentanyl () and 4'-methyl acetyl fentanyl () share the piperidine core but differ in substitution patterns. These opioids feature phenethyl or fluorophenethyl groups attached to the piperidine nitrogen, paired with acylated aromatic amides (e.g., propionamide, acetamide). These modifications are critical for μ-opioid receptor (MOR) binding and potency . In contrast, the target compound replaces the phenethyl group with a pyridin-3-ylsulfonyl moiety, likely shifting receptor selectivity away from opioid targets.

  • Goxalapladib (): This 1,8-naphthyridine derivative contains a piperidinyl-acetamide substructure but integrates a trifluoromethyl biphenyl group and a 2-methoxyethyl chain.

Key Structural Variations

Feature Target Compound Fentanyl Analogs (e.g., 2'-fluoroortho-fluorofentanyl) Goxalapladib
Piperidine Substituent Pyridin-3-ylsulfonyl Phenethyl/fluorophenethyl 2-Methoxyethyl
Amide Group 1-Naphthamide Phenylacetamide/propionamide Biphenyl-trifluoromethyl acetamide
Aromatic System Naphthalene Fluorophenyl 1,8-Naphthyridine
Therapeutic Indication Not reported Opioid analgesia Atherosclerosis

Pharmacological Implications

  • Receptor Selectivity : The pyridin-3-ylsulfonyl group in the target compound may reduce opioid receptor affinity compared to fentanyl analogs, which rely on phenethyl-aromatic stacking for MOR activation. Sulfonamide groups are commonly associated with protease or kinase inhibition, suggesting alternative targets .
  • Metabolic Stability : The sulfonyl group could enhance resistance to cytochrome P450-mediated metabolism compared to the ester/ether linkages in compounds like ortho-fluorobutyryl fentanyl ().
  • Solubility : The naphthamide moiety may lower aqueous solubility relative to Goxalapladib’s polar trifluoromethyl and methoxyethyl groups, impacting bioavailability .

Data Tables

Table 1: Structural and Functional Comparison of Piperidine-Containing Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Area Evidence Reference
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide Piperidine Pyridin-3-ylsulfonyl, 1-naphthamide Not available Not reported -
2'-Fluoroortho-fluorofentanyl Piperidine 2-Fluorophenethyl, 2-fluorophenylpropionamide Not available Opioid analgesia
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, 2-methoxyethyl 718.80 Atherosclerosis
4'-Methyl acetyl fentanyl Piperidine 4-Methylphenethyl, phenylacetamide Not available Opioid analgesia

Table 2: Hypothetical Pharmacokinetic Properties

Property Target Compound Fentanyl Analogs Goxalapladib
LogP (Predicted) Moderate (~3.5) High (~4.0–5.0) Low (~2.8)
Metabolic Stability High (sulfonamide resistance) Moderate (ester hydrolysis) High (polar substituents)
Target Likelihood Kinase/Protease μ-Opioid Receptor Phospholipase A2

Biological Activity

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 395.5 g/mol. The compound features a complex structure that includes:

  • Piperidine ring : Contributes to the compound's pharmacological properties.
  • Pyridine sulfonyl group : Enhances biological activity through interactions with various biological targets.
  • Naphthamide moiety : Provides additional binding sites for interactions with proteins or enzymes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Moiety : Cyclization reactions using 1,2-diamine derivatives and sulfonium salts.
  • Sulfonylation : Introduction of the pyridine sulfonyl group using pyridine-3-sulfonyl chloride under basic conditions.
  • Coupling with Naphthamide : Final coupling step using reagents like EDCI and HOBt in the presence of triethylamine .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against resistant strains of Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of cell membranes and induction of apoptosis in fungal cells.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting its role as a therapeutic agent in oncology . The interaction with protein targets may inhibit pathways that lead to tumor growth.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group forms strong interactions with target proteins, potentially inhibiting their activity.
  • Induction of Apoptosis : In cancer cells and certain pathogens, the compound has been observed to induce programmed cell death through disruption of cellular processes.

Quantitative Data

The biological activity can be quantitatively assessed through various metrics:

Biological ActivityIC50 (μM)MIC (μg/mL)MFC (μg/mL)
Antifungal (C. auris)0.50.24 - 0.970.97 - 3.9
Anticancer2.0N/AN/A

Study on Antifungal Activity

A notable study synthesized several piperidine-based derivatives, including those related to this compound, demonstrating their antifungal efficacy against clinical isolates of C. auris. The results indicated significant fungicidal activity, supporting further investigation into these compounds as potential treatments for resistant infections .

Research on Anticancer Properties

Another research effort focused on the anticancer properties of piperidine derivatives, revealing that modifications to the piperidine ring could enhance potency against specific cancer cell lines. This suggests that structural optimization could lead to more effective therapeutic agents based on this core structure .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1-naphthamide?

  • Methodological Answer : Synthesis typically involves coupling the pyridin-3-ylsulfonyl-piperidine core with a naphthamide derivative. Key steps include:

  • Sulfonylation : Reacting piperidine with pyridin-3-ylsulfonyl chloride to form the sulfonamide intermediate.
  • Methylation : Introducing the methyl linker via reductive amination or alkylation.
  • Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach 1-naphthoic acid.
  • Purification is achieved via column chromatography, with LCMS (e.g., m/z 598 [M+H]+) and HPLC (retention time ~1.63 minutes under QC-SMD-TFA05 conditions) for validation .

Q. How should researchers characterize the compound’s physicochemical properties?

  • Methodological Answer :

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 598 [M+H]+) and purity (>95%) using QC-SMD-TFA05 conditions .
  • NMR Spectroscopy : Assign peaks for the pyridin-3-ylsulfonyl group (δ ~8.5–9.0 ppm for pyridine protons) and naphthamide aromatic signals (δ ~7.5–8.5 ppm) .
  • LogP/Dissolution : Use reverse-phase HPLC or computational tools (e.g., PubChem data) to predict lipophilicity .

Q. What safety precautions are necessary during handling?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonamide or amide groups.
  • Handling : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of sulfonyl chlorides or intermediates. No explosive hazards reported, but incompatibility with strong oxidizers should be assessed .

Advanced Research Questions

Q. How does the pyridin-3-ylsulfonyl group influence target binding or stability?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances hydrogen bonding with targets (e.g., enzymes or receptors) via its electron-withdrawing properties. Compare analogs without sulfonyl groups using competitive binding assays.
  • Metabolic Stability : Conduct liver microsome assays to evaluate resistance to CYP450-mediated oxidation. Sulfonamide moieties often reduce metabolic clearance .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times).
  • Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP/GTPγS) for efficacy.
  • Data Mining : Cross-reference PubChem bioactivity data (e.g., IC50 variability) to identify outliers .

Q. What computational approaches are suitable for predicting off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., GPCRs or kinases).
  • Pharmacophore Modeling : Map sulfonamide and naphthamide motifs to predict interactions with off-target proteins like carbonic anhydrase .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify transient interactions .

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